molecular formula C14H16O2 B7894814 (3,5-Dimethylphenyl)(5-methylfuran-2-yl)methanol

(3,5-Dimethylphenyl)(5-methylfuran-2-yl)methanol

Cat. No.: B7894814
M. Wt: 216.27 g/mol
InChI Key: HFHNKACNGOMBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylphenyl)(5-methylfuran-2-yl)methanol is an organic compound with the molecular formula C14H16O2 It is characterized by the presence of both a phenyl group and a furan ring, each substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)(5-methylfuran-2-yl)methanol typically involves the reaction of 3,5-dimethylbenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)(5-methylfuran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(3,5-Dimethylphenyl)(5-methylfuran-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the interactions of phenyl and furan derivatives with biological systems.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which (3,5-Dimethylphenyl)(5-methylfuran-2-yl)methanol exerts its effects depends on its interaction with molecular targets. The phenyl and furan rings can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl group may also play a role in hydrogen bonding and other interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-3,5-dimethylphenyl)(5-methylfuran-2-yl)methanol
  • (3,5-Dimethylphenyl)(5-methylfuran-2-yl)ketone

Uniqueness

(3,5-Dimethylphenyl)(5-methylfuran-2-yl)methanol is unique due to its specific substitution pattern on both the phenyl and furan rings. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3,5-dimethylphenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-9-6-10(2)8-12(7-9)14(15)13-5-4-11(3)16-13/h4-8,14-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHNKACNGOMBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC(=CC(=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.